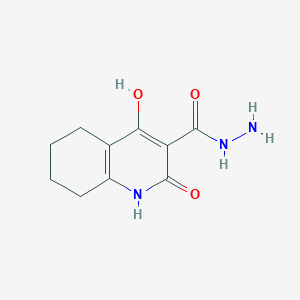![molecular formula C21H20N4O4 B14965541 2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B14965541.png)
2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrrolidinone Moiety: This can be achieved through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-triazol-2-yl]acetamide
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H20N4O4 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H20N4O4/c1-28-17-9-5-6-14(10-17)11-18(26)22-21-24-23-20(29-21)15-12-19(27)25(13-15)16-7-3-2-4-8-16/h2-10,15H,11-13H2,1H3,(H,22,24,26) |
Clave InChI |
SHLWQCZVHVTBJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B14965464.png)
![Methyl 3-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B14965466.png)



![2-(4-chlorophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B14965481.png)
![5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965490.png)
![4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965491.png)
![4-ethoxy-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965494.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14965496.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14965501.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965515.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide](/img/structure/B14965517.png)

